molecular formula C10H14O2 B14632878 2-(Butan-2-yl)benzene-1-peroxol CAS No. 52208-72-7

2-(Butan-2-yl)benzene-1-peroxol

Cat. No.: B14632878
CAS No.: 52208-72-7
M. Wt: 166.22 g/mol
InChI Key: WNZKNBDUNNEISZ-UHFFFAOYSA-N
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Description

However, based on structural nomenclature, it likely refers to a benzene ring substituted with a peroxide (-O-O-) group at position 1 and a butan-2-yl (secondary butyl) group at position 2. Notably, 2-butanone peroxide (CAS 1338-23-4), a structurally distinct but functionally related organic peroxide, is documented in the evidence . This compound, with the alternative name 2-[(2-hydroperoxybutan-2-yl)peroxy]butane-2-peroxol, is widely used as a radical initiator in polymer synthesis and resin curing. Its reactive peroxide groups make it thermally unstable, necessitating strict handling protocols to avoid decomposition or combustion .

Properties

CAS No.

52208-72-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-butan-2-yl-2-hydroperoxybenzene

InChI

InChI=1S/C10H14O2/c1-3-8(2)9-6-4-5-7-10(9)12-11/h4-8,11H,3H2,1-2H3

InChI Key

WNZKNBDUNNEISZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)benzene-1-peroxol typically involves the reaction of butan-2-ylbenzene with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.

Industrial Production Methods

In an industrial setting, the production of 2-(Butan-2-yl)benzene-1-peroxol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)benzene-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and ethers.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

2-(Butan-2-yl)benzene-1-peroxol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacturing of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)benz

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(Butan-2-yl)benzene-1-peroxol (hypothetical structure), comparisons are drawn to structurally or functionally analogous compounds from the evidence and broader chemical literature.

Table 1: Key Properties of 2-(Butan-2-yl)benzene-1-peroxol and Analogues

Compound Name CAS Number Molecular Class Key Applications Stability & Hazards
2-BUTANONE PEROXIDE 1338-23-4 Organic peroxide Polymer initiator, adhesives Thermally unstable; explosive decomposition risk
4-TERT-BUTYLPHENOL 98-54-4 Phenolic derivative Surfactants, plasticizers Stable; irritant to skin/eyes
BUTYRALDEHYDE 123-72-8 Aldehyde Solvent, fragrance intermediate Flammable; low thermal stability

Structural and Functional Analysis

Reactivity: 2-Butanone peroxide (CAS 1338-23-4) contains two peroxide groups, making it highly reactive and prone to exothermic decomposition under heat or friction . In contrast, 4-tert-butylphenol (CAS 98-54-4) lacks peroxide bonds, rendering it chemically stable but reactive as a phenolic acid . The hypothetical 2-(Butan-2-yl)benzene-1-peroxol would theoretically share the peroxide instability of 2-butanone peroxide but with reduced volatility due to the benzene ring’s aromatic stabilization.

Applications: Organic peroxides like 2-butanone peroxide are critical in industrial polymerization due to their radical-generating capacity . Phenolic derivatives (e.g., 4-tert-butylphenol) are used in non-reactive roles, such as surfactants or preservatives .

Safety Profiles :

  • Peroxides require stringent storage conditions (e.g., refrigeration, inert atmospheres) to mitigate explosion risks . Aldehydes like butyraldehyde (CAS 123-72-8) pose flammability hazards but lack peroxide-specific instability .

Research Findings and Limitations

  • For example, 2-butanone peroxide (CAS 1338-23-4) serves as the closest functional analogue due to its peroxide groups .
  • Contradictions: The absence of benzene in 2-butanone peroxide’s structure highlights a critical divergence from the hypothetical compound, underscoring the need for additional data on aromatic peroxides.

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